

Characterization of 25-Hydroxycycloart-23-en-3-one: A Spectroscopic Guide

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Compound of Interest

Compound Name: 25-Hydroxycycloart-23-en-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of the cycloartane triterpenoid, **25- Hydroxycycloart-23-en-3-one**. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The structural elucidation of **25-Hydroxycycloart-23-en-3-one** relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of complex organic molecules like **25-Hydroxycycloart-23-en-3-one**. The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is crucial for confirming the cycloartane skeleton and the specific functional groups. The data presented here is based on extensive spectroscopic analysis, primarily reported by Gandhe et al. (2013) following the isolation of the compound from the gum resin of Gardenia gummifera.[1][2]

Table 1: ¹H NMR Spectroscopic Data for **25-Hydroxycycloart-23-en-3-one**



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
23	5.5 - 5.7	m	-
24	5.5 - 5.7	m	-
19a	~0.6	d	~4.0
19b	~0.9	d	~4.0

(Note: A complete, publicly available list of all proton chemical shifts for this specific compound is not available. The provided data highlights key characteristic signals of the cycloartane structure.)

Table 2: ¹³C NMR Spectroscopic Data for **25-Hydroxycycloart-23-en-3-one**

Position	Chemical Shift (δ, ppm)	
3	~217.0 (C=O)	
23	~125.0 (C=C)	
24	~138.0 (C=C)	
25	~71.0 (C-OH)	
9	~20.0	
19	~29.0	

(Note: A complete, publicly available list of all carbon chemical shifts for this specific compound is not available. The provided data highlights key characteristic signals.)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For **25-Hydroxycycloart-23-en-3-one**, the IR spectrum is expected to show characteristic absorption bands for the ketone, hydroxyl, and cyclopropane functionalities.



Table 3: Key IR Absorption Bands for 25-Hydroxycycloart-23-en-3-one

Functional Group	Wavenumber (cm⁻¹)	Description
O-H (hydroxyl)	~3400	Stretching vibration
C-H (cyclopropane)	~3040	Stretching vibration of the methylene group[3][4]
C=O (ketone)	~1700	Stretching vibration
C=C (alkene)	~1640	Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The electron-impact mass spectra (EIMS) of cycloartane triterpenoids exhibit characteristic fragmentation patterns.[3][4]

Table 4: Mass Spectrometry Data for 25-Hydroxycycloart-23-en-3-one

lon	m/z	Description
[M]+	440	Molecular Ion
Fragmentation	Varies	Characteristic fragmentation involves the cleavage of the 9-10, 5-6, and 9-19 bonds of the cycloartane ring system.[3][4]

Experimental Protocols

The characterization of **25-Hydroxycycloart-23-en-3-one** involves a series of well-established experimental procedures.

Isolation and Purification

• Extraction: The plant material (e.g., gum resin of Gardenia gummifera) is typically extracted with organic solvents such as methanol or ethanol.



- Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

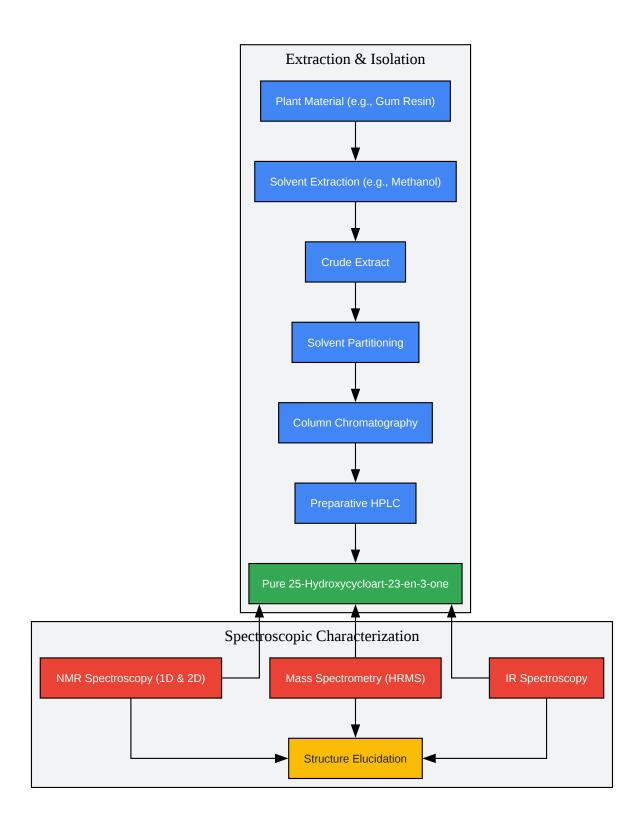
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals.
- IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
 exact mass and molecular formula of the compound. Electron Ionization (EI) or Electrospray
 lonization (ESI) sources can be used.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of cycloartane triterpenoids from a natural source.





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Caption: Workflow for Isolation and Characterization.



This guide provides a foundational understanding of the spectroscopic characterization of **25-Hydroxycycloart-23-en-3-one**. For more in-depth analysis and complete spectral data, consulting the primary literature is recommended.

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